1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid
Overview
Description
This compound is a derivative of piperidine, which is a heterocyclic organic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound has a carboxylic acid group (-COOH) and a trifluoromethyl group (-CF3) attached to the piperidine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .
Scientific Research Applications
Environmental Persistence and Bioaccumulation of Fluorinated Compounds
Fluorinated compounds, including perfluorinated carboxylates and sulfonates, have been extensively studied for their environmental persistence and bioaccumulation potential. Research highlights the complexity of assessing the bioaccumulation of these compounds, noting that their behavior differs significantly from that of traditional persistent lipophilic substances. The bioaccumulation potential is influenced by the fluorinated carbon chain length, with compounds having shorter chains (less than seven fluorinated carbons) not considered bioaccumulative according to regulatory criteria (Conder et al., 2008).
Biocatalyst Inhibition by Carboxylic Acids
The inhibitory effects of carboxylic acids on microbial biocatalysts used in fermentation processes have been explored, with findings indicating that these acids can adversely affect microbial cell membranes and internal pH, leading to decreased fermentation efficiency. This research underscores the importance of understanding the interaction between carboxylic acids and biocatalysts in biotechnological applications (Jarboe et al., 2013).
Applications in Synthesis of N-Heterocycles
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in the synthesis of N-heterocycles. Research on the application of tert-butanesulfinamide, a related compound, in asymmetric synthesis via sulfinimines highlights the utility of tert-butoxy and trifluoromethyl groups in constructing structurally diverse piperidines and other heterocyclic compounds. This demonstrates the relevance of such functional groups in the synthesis of natural products and therapeutically relevant molecules (Philip et al., 2020).
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-6-4-11(5-7-16,8(17)18)12(13,14)15/h4-7H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZIICXICWRHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591933 | |
Record name | 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495415-51-5 | |
Record name | 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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